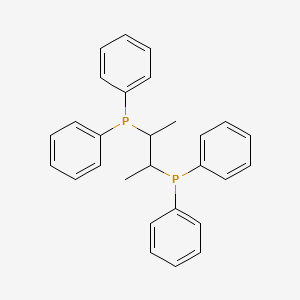

Chiraphos

Description

Historical Development and Recognition as a Privileged Chiral Ligand

The historical development of asymmetric catalysis is closely linked to the design and application of chiral ligands. Following the success of Wilkinson's catalyst in hydrogenation, the focus shifted to developing chiral phosphine (B1218219) ligands to achieve asymmetric induction. utexas.edupnas.org Early pioneering work in this area includes the development of DIOP by Kagan in the 1970s, which was the first chiral biphosphine ligand used in rhodium-catalyzed asymmetric hydrogenation. pnas.orgnih.govtuwien.at This was followed by Knowles' development of DIPAMP, a bis-phosphine analog that proved key in the asymmetric synthesis of L-DOPA. nih.govtesisenred.nettcichemicals.com

Chiraphos emerged during this period of active ligand design and exploration. It was recognized as a privileged chiral ligand due to its effectiveness in transferring chirality from a catalyst to a prochiral substrate, leading to the formation of enantiomerically enriched products. ontosight.airesearchgate.net The concept of "privileged ligands" refers to ligand frameworks that are broadly effective across a range of asymmetric catalytic reactions. utexas.eduresearchgate.net this compound, with its C2 symmetry and well-defined structure, contributed to the understanding of how ligand conformation and structure influence asymmetric induction by metal catalysts. wikipedia.org

This compound is typically prepared from enantiopure 2,3-butanediol (B46004), which is derived from readily available tartaric acid, utilizing a strategy known as chiral pool synthesis. wikipedia.org The diol is converted to a ditosylate, which is then treated with lithium diphenylphosphide. wikipedia.org

Fundamental Role in Asymmetric Catalysis and Enantioselective Transformations

This compound plays a fundamental role in asymmetric catalysis by creating a chiral environment around a metal center, such as rhodium or ruthenium. sci-hub.seontosight.ai This chiral environment influences the interaction between the metal-ligand complex and the prochiral substrate, favoring the formation of one enantiomeric product over the other. tcichemicals.comeuropa.eu This process, known as enantioselective transformation, is crucial for synthesizing chiral compounds that are often required in enantiomerically pure form, particularly in the pharmaceutical and agrochemical industries. europa.euacs.orgresearchgate.net

Transition-metal-catalyzed asymmetric hydrogenation is a prime example where this compound has demonstrated its utility. sci-hub.seontosight.aiacs.org In these reactions, a metal complex coordinated with this compound catalyzes the addition of hydrogen to a prochiral double bond (C=C, C=N, or C=O), generating a new stereogenic center with a high degree of control over its absolute configuration. pnas.orgtesisenred.net

The effectiveness of this compound in asymmetric hydrogenation is related to the conformation of the chelate ring it forms with the metal center. wikipedia.org This conformational rigidity, influenced by the methyl groups on the butane (B89635) backbone, contributes to the ligand's ability to induce high enantioselectivity. uni-muenchen.de

Scope and Significance of this compound in Modern Synthetic Organic Chemistry

This compound and other chiral phosphine ligands have significantly advanced the field of modern synthetic organic chemistry by providing powerful tools for the enantioselective synthesis of complex molecules. europa.euacs.orgresearchgate.net The ability to selectively produce a single enantiomer is paramount, as different enantiomers of a compound can exhibit vastly different biological activities. europa.eu

While asymmetric hydrogenation is a major application, chiral phosphine ligands like this compound have also been explored in other asymmetric transformations, including asymmetric cyclization reactions and cross-coupling reactions, although the focus for this compound has been predominantly on hydrogenation. acs.orgnih.govchinesechemsoc.org

The significance of this compound lies in its contribution to the repertoire of effective chiral ligands available to synthetic chemists. Its well-defined structure, accessibility through the chiral pool, and demonstrated success in specific asymmetric catalytic processes have solidified its place as a valuable tool in the pursuit of enantiopure compounds. wikipedia.orgontosight.ai The continued development of new chiral ligands builds upon the knowledge gained from studying ligands like this compound, further expanding the scope and efficiency of asymmetric catalysis in the synthesis of chiral molecules. europa.euresearchgate.netresearchgate.net

Detailed research findings on the performance of this compound in specific reactions, particularly asymmetric hydrogenation, are often presented in the literature, highlighting the reaction conditions, substrate scope, and enantioselectivity achieved. While specific comprehensive data tables for a wide range of this compound-catalyzed reactions would require extensive literature compilation, a representative example demonstrating its effectiveness in asymmetric hydrogenation can illustrate its significance.

Table 1: Representative Asymmetric Hydrogenation Catalyzed by a this compound-Metal Complex

| Substrate Type | Metal | Ligand Form | Example Substrate | Enantiomeric Excess (ee) | Reference |

| Dehydroamino Acid Ester | Rh | (S,S)-Chiraphos | Z-α-(Acetamido)cinnamate | Typically >90% ee | sci-hub.se |

Note: This table provides a generalized example based on the known applications of this compound in asymmetric hydrogenation of dehydroamino acid derivatives. Specific ee values are highly dependent on the exact substrate and reaction conditions. sci-hub.se

Structure

3D Structure

Properties

Molecular Formula |

C28H28P2 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

3-diphenylphosphanylbutan-2-yl(diphenyl)phosphane |

InChI |

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3 |

InChI Key |

FWXAUDSWDBGCMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Chiraphos and Its Derivatives

Classic Approaches to Chiraphos Synthesis

Early methods for synthesizing this compound primarily relied on utilizing readily available chiral starting materials or employing nucleophilic substitution reactions.

Chiral Pool Synthesis Utilizing Enantiopure Butanediol (B1596017) Derivatives

One of the foundational methods for preparing this compound involves the use of enantiopure 2,3-butanediol (B46004), a compound readily available from the chiral pool, often derived from tartaric acid. wikipedia.orghandwiki.org Chiral pool synthesis leverages the inherent chirality of natural products or easily accessible enantiopure substances to construct complex chiral molecules. handwiki.orgwikipedia.org

The synthesis of this compound from enantiopure 2,3-butanediol typically involves converting the diol into a leaving group-activated derivative, such as a ditosylate. This ditosylate then undergoes subsequent reaction to install the phosphine (B1218219) groups. wikipedia.org

Nucleophilic Substitution Reactions with Lithium Diphenylphosphide

A key step in the classic synthesis of this compound involves the nucleophilic substitution reaction between the activated butanediol derivative (e.g., the ditosylate) and lithium diphenylphosphide. wikipedia.orgrhhz.net Lithium diphenylphosphide, (C₆H₅)₂PLi, is a red, air-sensitive solid used in the preparation of diphenylphosphino compounds. wikipedia.org

The reaction involves the displacement of the tosylate leaving groups by the diphenylphosphide anion, resulting in the formation of the two carbon-phosphorus bonds that characterize the this compound structure. This method, developed by Bosnich and co-workers, has been a primary strategy for this compound synthesis. rhhz.net

Contemporary and Advanced Synthetic Routes to this compound Analogs

While classic methods remain relevant, contemporary research has explored alternative and more advanced routes, particularly for synthesizing this compound analogs and improving efficiency or selectivity.

Rhodium-Catalyzed Asymmetric Addition Reactions (e.g., to Phosphinyl Dienes)

Rhodium-catalyzed asymmetric addition reactions have emerged as a versatile route for the synthesis of chiral phosphine oxides, which can serve as precursors to this compound derivatives. rhhz.netresearchgate.net Specifically, the asymmetric addition of aryl boronic acids to phosphinyl dienes catalyzed by rhodium complexes has shown promise. rhhz.netresearchgate.net

This method allows for the introduction of chirality into the phosphine oxide structure with high enantioselectivity. rhhz.netresearchgate.net Subsequent transformations can then convert the chiral phosphine oxides into the desired this compound analogs. Research has demonstrated that various substituted phosphinyl dienes are well tolerated in this reaction, providing chiral phosphine oxides in good yields and high enantiomeric excess (ee), in some cases up to 95% ee. rhhz.netresearchgate.net

An example of research findings in this area could be presented in a table format, illustrating the enantioselectivity achieved with different phosphinyl dienes or reaction conditions.

| Phosphinyl Diene | Rh Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Example Diene 1 | Rh/Ph-bod | Data from research rhhz.netresearchgate.net | Data from research rhhz.netresearchgate.net |

| Example Diene 2 | Rh/Ph-bod | Data from research rhhz.netresearchgate.net | Data from research rhhz.netresearchgate.net |

| ... | ... | ... | ... |

Note: Specific numerical data for yield and ee would be included here based on detailed research findings from the cited literature.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is another strategy employed in the synthesis of chiral ligands, including potentially for obtaining enantiopure this compound or its precursors from racemic mixtures. rhhz.nettesisenred.net This technique involves separating a racemic mixture into its individual enantiomers. tesisenred.netyork.ac.uk

Chiral resolution can be achieved through various methods, such as the formation of diastereomeric salts or complexes with an enantiopure resolving agent, followed by physical separation techniques like crystallization or chromatography. tesisenred.netyork.ac.uk While not always the most efficient route due to a theoretical maximum yield of 50% for each enantiomer, it can be a viable approach when other asymmetric synthesis methods are challenging. york.ac.uk Matteoli et al. reported a chiral resolution method involving the reduction of a phosphinyl diene precursor, followed by resolution of the resulting racemic mixture. rhhz.net

Ruthenium-Catalyzed Hydrogenation Strategies in Ligand Synthesis

Ruthenium-catalyzed hydrogenation has been explored for the synthesis of chiral ligands, including approaches relevant to this compound or its related structures. rhhz.netmdpi.comacs.orgchinesechemsoc.org Transition metal complexes, particularly those of ruthenium, in conjunction with chiral diphosphine ligands, are known to be effective catalysts for asymmetric hydrogenation reactions. mdpi.comchinesechemsoc.orgubc.ca

Modular Synthetic Approaches for Novel Phosphorus Ligands

Modular synthesis offers a flexible strategy for generating libraries of chiral ligands with tunable steric and electronic properties. This approach typically involves the coupling of pre-synthesized building blocks. For chiral phosphorus ligands, including those related to this compound, modular methods often utilize diamines, sulfonyl chlorides, amines, and phosphines as key components. europa.eu This allows for systematic modification at different sites of the ligand structure, enabling the fine-tuning of catalyst performance in asymmetric reactions. europa.eu The development of modular approaches aims to provide easy access to a variety of derivatives for optimizing catalytic asymmetric reactions. academie-sciences.fr

Synthesis of C1- and C2-Symmetric this compound Derivatives

This compound itself is a C2-symmetric ligand in its (2S,3S) and (2R,3R) enantiomeric forms. oup.comkyoto-u.ac.jp However, the synthesis of both C2- and C1-symmetric this compound derivatives has been explored to investigate their impact on catalytic activity and enantioselectivity. A new method for synthesizing both C2 and C1 symmetric this compound derivatives involves substitution reactions of (2R,3R)-butane-2,3-diyl ditosylate with metalated phosphine-borane adducts, followed by deprotection of the resulting borane-protected bisphosphines. oup.comkyoto-u.ac.jpoup.comresearchgate.net This approach provides access to this compound congeners with varying substituents. oup.com

Another synthetic route to this compound derivatives involves the Rh/Ph-bod catalyzed asymmetric addition of aryl boronic acids to phosphinyl dienes. This method allows for the introduction of various substituents on both the parent skeleton and the phosphine atoms, providing chiral phosphine oxides with good yields and enantioselectivities. rhhz.net The resulting phosphine oxides can then be converted to the corresponding this compound derivatives. rhhz.net

The original synthesis of this compound by Bosnich involved nucleophilic substitution reactions of chiral 2,3-butanediol derivatives with lithium diphenylphosphide. rhhz.net While this remains a foundational approach, newer methods aim to provide more facile access to derivatives and improve efficiency. rhhz.net

Strategic Modifications on the Backbone and Phosphine Atoms

Strategic modifications to the backbone and phosphine atoms of this compound are crucial for tuning its steric and electronic properties, which in turn influence its performance in asymmetric catalysis. Modifications on the biaryl skeleton and variations of aryl groups on the phosphorus atoms are common strategies for developing new chiral phosphine ligands. mdpi.com

For this compound, modifications can occur on the butane (B89635) backbone or on the phenyl groups attached to the phosphorus atoms. The Rh/Ph-bod catalyzed asymmetric addition to phosphinyl dienes allows for the introduction of substituents on both the skeleton and the phosphine atoms. rhhz.net This enables the fine modulation of the ligand's structure to optimize its effectiveness in specific catalytic reactions. rhhz.net The impact of the carbon chain nature in bis-sulfoxides, another class of chiral ligands, on metal coordination also highlights the importance of backbone modifications in ligand design. acs.org

Introducing chirality directly at the phosphorus atom is another strategy for creating chiral phosphine ligands, offering configurational stability at the heteroatom. researchgate.net While this compound's chirality originates from its carbon backbone, the study of P-stereogenic ligands provides insights into how phosphorus substituents can influence stereochemical outcomes in catalysis. researchgate.net

Purification and Isolation Techniques for this compound Ligands (e.g., Complexation with Nickel(II) Thiocyanate)

Purification and isolation of chiral phosphine ligands like this compound are critical steps to obtain material of sufficient purity for catalytic applications. Recrystallization is a common method for purifying this compound. For instance, (2R,3R)-(+)-bis(diphenylphosphino)butane can be recrystallized from absolute ethanol. chemicalbook.com

Principles of Chiraphos Based Ligand Design and Stereochemical Control

The Concept of C2-Symmetry in Chiraphos and its Impact on Asymmetric Induction

A defining feature of this compound is its C2 symmetry, a structural characteristic where the molecule can be rotated by 180 degrees about an axis and appear unchanged. wikiwand.comwikipedia.org In the context of asymmetric catalysis, C2 symmetry in a chiral ligand offers significant advantages. It effectively reduces the number of possible diastereomeric transition states that can arise when the ligand-metal complex interacts with a prochiral substrate. wikipedia.orgacs.orgpnas.org This simplification of potential reaction pathways enhances the preference for a single, enantiomerically favored transition state, thereby leading to higher enantioselectivity in the product. wikipedia.orgacs.orgpnas.org While chirality is the fundamental requirement for asymmetric induction, the presence of C2 symmetry in ligands like this compound is a powerful design principle for improving catalytic performance. wikipedia.org

Conformational Analysis of the Chelate Ring in Metal Complexes and its Influence on Stereochemical Outcome

Upon coordination to a metal center, this compound forms a chelate ring. The specific conformation adopted by this chelate ring is a critical factor influencing the stereochemical outcome of the catalyzed reaction. The spatial arrangement of the phosphine (B1218219) groups and the backbone within the chelate ring affects how the prochiral substrate approaches and interacts with the metal center. Different conformations can lead to distinct diastereomeric transition states, each with a potentially different energy barrier. The preference for a lower-energy transition state dictates the major enantiomer formed. While detailed conformational analyses specifically for this compound-metal complexes were not extensively detailed in the provided search results, the general principle in asymmetric catalysis is that the dynamic interplay and preferred conformation of the ligand within the metal complex are paramount in controlling substrate orientation and, consequently, enantioselectivity.

Electronic and Steric Contributions of Diphosphine Ligands to Catalyst Performance

The effectiveness of diphosphine ligands in catalysis is a result of a delicate balance between their electronic and steric properties. nih.govresearchgate.netrsc.org The electronic nature of the phosphine groups, influenced by the substituents on phosphorus, affects the electron density at the metal center. This, in turn, impacts the rates of key catalytic steps such as oxidative addition and reductive elimination. nih.govresearchgate.netarkat-usa.org Steric factors, arising from the bulk of the substituents on phosphorus and the ligand backbone, control the access of the substrate to the metal center and influence the geometry of the catalytic intermediates and transition states. nih.govresearchgate.netrsc.orgarkat-usa.org The bite angle, defined as the P-M-P angle in the metal complex, is a significant parameter influenced by both the electronic and steric characteristics of the ligand. nih.govresearchgate.netrsc.org The bite angle can modulate catalyst activity and selectivity by affecting the electronic structure and steric environment around the metal center. nih.govresearchgate.netrsc.org

Strategies for Ligand Desymmetrization and Derivatization

While this compound and other C2-symmetric ligands have demonstrated considerable success, strategies involving the desymmetrization and derivatization of the ligand framework have been explored to further optimize catalytic performance for specific reactions and substrates.

The synthesis of this compound derivatives that possess C1 symmetry (lacking any rotational symmetry axis) has been an area of research aimed at expanding the scope and improving the efficiency of this compound-based catalysis. oup.comoup.com These C1-symmetric congeners offer a different chiral environment compared to their C2-symmetric parent. In certain asymmetric reactions, C1-symmetric catalysts have been shown to provide better results than their C2-symmetric counterparts. researchgate.netuni-marburg.de This can be attributed to the potentially greater range of catalyst-substrate interactions possible with a C1-symmetric ligand, which might lead to a more energetically favored dominant transition state. For example, a this compound derivative bearing 4-tolyl groups exhibited higher enantioselectivity than the parent this compound in asymmetric Miyaura-Michael reactions. oup.comoup.com The development of synthetic routes to access both C2 and C1 symmetric this compound derivatives facilitates the fine-tuning of ligand structure for specific catalytic applications. oup.comoup.com

Chiral phosphine ligands used in asymmetric catalysis can be broadly classified based on where the element of chirality resides: either in the ligand's carbon backbone (as in this compound, BINAP, and DIOP) or directly at the phosphorus atom(s) (P-chirogenic ligands, such as DIPAMP and DuPhos). tcichemicals.comsci-hub.seub.edukeyorganics.net In ligands with backbone chirality, the stereocenters in the organic chain induce asymmetry around the metal center through the conformational preferences of the coordinated ligand. sci-hub.seacs.org In contrast, P-chirogenic ligands have the chiral center located at the phosphorus atom itself, which is directly bound to the metal. sci-hub.seub.edu

Both classes of ligands have proven valuable in asymmetric catalysis, achieving high enantioselectivities in various reactions. For instance, DuPhos ligands, which are C2-symmetric and P-chirogenic, are known for their high activity and enantioselectivity in asymmetric hydrogenation, with their performance being less influenced by chelate ring conformation compared to some backbone chiral ligands. sci-hub.se While backbone chiral ligands like this compound and BINAP have been extensively studied and applied, the synthesis and utilization of new P-chiral bisphosphines have historically faced challenges, although recent synthetic advancements have renewed interest in this class. tcichemicals.comub.edukeyorganics.net The selection between a backbone chiral and a P-chirogenic ligand is often dependent on the specific catalytic transformation and substrate, as the nature and location of the chiral information significantly impact the catalyst-substrate interactions and the resulting stereochemical outcome. tcichemicals.com

Effects of Remote Substituents on Enantioselectivity (e.g., 4-tolyl groups)

The performance of chiral phosphine ligands in asymmetric catalysis is significantly influenced by their structural features, including substituents remote from the coordinating phosphorus atoms europa.eutcichemicals.com. In this compound-based ligands, modifications to the phenyl rings attached to the phosphorus atoms, such as the introduction of 4-tolyl groups, can impact the steric and electronic properties of the ligand, thereby affecting enantioselectivity and catalytic activity academie-sciences.frmdpi.com.

Research has shown that the introduction of 4-tolyl groups in this compound derivatives can lead to higher enantioselectivity in certain asymmetric reactions compared to the parent this compound ligand with phenyl groups researchgate.netoup.com. For instance, in asymmetric Miyaura-Michael reactions, a this compound derivative containing 4-tolyl groups demonstrated enhanced enantioselectivity researchgate.netoup.com. This suggests that the electronic or steric effects, or a combination thereof, exerted by the methyl group at the para position of the phenyl ring play a role in the stereochemical outcome of the reaction.

Furthermore, the steric bulk and spatial arrangement of the remote substituents can affect the approach of the substrate to the metal center and the shape of the chiral pocket created by the ligand, thus influencing diastereomeric transition states and ultimately enantioselectivity acs.orgaip.org. While specific detailed data tables directly comparing the enantioselectivity of this compound with phenyl vs. 4-tolyl substituents across various reactions were not extensively available in the search results, the recurring mention of enhanced enantioselectivity with 4-tolyl modified this compound in specific reactions like the Miyaura-Michael reaction highlights the importance of these remote substituents researchgate.netoup.com.

The impact of remote substituents is a key aspect of chiral ligand design, allowing for the tuning of ligand properties to optimize catalytic performance for specific transformations europa.eutcichemicals.com.

Coordination Chemistry of Chiraphos with Transition Metals

Formation and Characterization of Metal-Chiraphos Complexes

The synthesis of metal-Chiraphos complexes typically involves the reaction of a metal precursor with the Chiraphos ligand. Characterization is performed using various spectroscopic techniques, including NMR spectroscopy (¹H, ³¹P, ¹³C), UV-Vis spectroscopy, IR spectroscopy, elemental analysis, and in many cases, single-crystal X-ray diffraction to determine the solid-state structure.

Rhodium(I) and Rhodium(III) Complexes

This compound forms well-characterized complexes with rhodium, primarily in the Rh(I) oxidation state. Cationic Rh(I)-Chiraphos complexes, such as [Rh(this compound)₂]⁺, have been synthesized and characterized. cdnsciencepub.com These complexes often exhibit square planar coordination geometry around the rhodium center, although distortions towards tetrahedral geometry within the five-membered chelate rings can occur. cdnsciencepub.com The synthesis of [Rh(S,S-Chiraphos)₂]Cl involves the reaction of a rhodium precursor with the (S,S)-Chiraphos ligand. cdnsciencepub.com Single-crystal X-ray diffraction data for [Rh(S,S-Chiraphos)₂]Cl shows the complex crystallizes in the monoclinic space group C2. cdnsciencepub.com The coordination about Rh is described as square planar, distorted toward tetrahedral within the five-membered chelate rings. cdnsciencepub.com The Rh atom lies close to the P₄ mean plane. cdnsciencepub.com

Rh(I)-Chiraphos complexes can undergo oxidative addition reactions. For instance, [Rh(S,S-Chiraphos)₂]Cl reacts with HX (X = Cl, Br) to yield trans-RhHX(S,S-Chiraphos)₂ species, indicating the formation of Rh(III) complexes under these conditions. cdnsciencepub.com

Spectroscopic characterization of Rh(I)-Chiraphos complexes includes ³¹P-{¹H} NMR spectroscopy, which typically shows a doublet due to coupling with the rhodium nucleus, consistent with equivalent phosphorus atoms. cdnsciencepub.com

Ruthenium(II) Complexes

This compound also forms complexes with ruthenium, particularly in the Ru(II) oxidation state. The synthesis and characterization of chiral ruthenium(II) diphosphine complexes, including those with this compound, have been reported. For example, complexes of the type [Ru(CF₃CO₂)₂(X)₂(PP)] (where PP is a chiral diphosphine like this compound, and X is a solvent like methanol (B129727) or ethanol) can be synthesized from the reaction of the diphosphine with a ruthenium precursor like [Ru₂(CF₃CO₂)₄(H₂O)(COD)₂]. figshare.comacs.orgcapes.gov.br These complexes typically exhibit a pseudooctahedral geometry around the ruthenium center. figshare.comacs.org

Another class of ruthenium(II) complexes involves bis-allyl ligands. Ruthenium bis-allyl complexes of the formula Ru(η³-2-MeC₃H₄)₂(P-OP) incorporating chiral phosphine-phosphite ligands have been synthesized and characterized, with this compound being an example of a chiral diphosphine used in related studies. researchgate.net X-ray structures have been obtained for some of these complexes, providing detailed information about their coordination environment. researchgate.net

Palladium(II) Complexes

This compound forms stable complexes with palladium(II). These complexes are of interest due to their applications in various catalytic reactions, including asymmetric allylic alkylation and cross-coupling reactions. ontosight.aiacs.org Palladium(II)-Chiraphos complexes are typically square planar.

The synthesis of palladium(II)-Chiraphos complexes can involve the reaction of a palladium(II) precursor, such as [PdCl₂(COD)] or [Pd(η³-allyl)Cl]₂, with the this compound ligand. Characterization often involves ¹H and ³¹P NMR spectroscopy, elemental analysis, and X-ray crystallography.

Studies have reported the synthesis and characterization of palladium(II) complexes with chiral phosphinothiol ligands, and while not directly this compound, these studies highlight the typical methods used for characterizing palladium(II) complexes with chiral phosphine (B1218219) ligands, including the determination of cis/trans isomers and structural analysis by X-ray diffraction. researchgate.net

Nickel(II) Complexes

This compound forms complexes with nickel(II). These complexes have been investigated for their potential in catalytic applications, such as cross-coupling polymerization reactions. acs.orgx-mol.net A nickel thiocyanate (B1210189) complex containing (2S,3S)-Chiraphos has been prepared by the reaction of Ni(NCS)₂ with the ligand. x-mol.net This complex was found to be active in polymerization reactions. x-mol.net

Characterization of nickel(II)-Chiraphos complexes typically involves spectroscopic methods such as IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis. dntb.gov.uajournalcsij.comchemrevlett.com X-ray crystallography can provide definitive structural information, confirming the coordination geometry around the nickel center. researchgate.netjournalirjpac.com For instance, studies on nickel(II) complexes with other ligands have shown distorted square-planar or octahedral geometries depending on the ligand system. researchgate.netjournalirjpac.comjptcp.com

Iron(II) and Iron(III) Complexes

While less extensively studied compared to other late transition metals, this compound can also coordinate to iron. Studies on iron complexes with phosphine-pyridine ligands provide insights into the synthesis and characterization techniques applicable to iron-phosphine complexes, including NMR spectroscopy, elemental analysis, mass spectrometry, and single-crystal X-ray diffraction. researchgate.net These studies often focus on the application of these complexes in catalytic reactions. researchgate.net

Research on metal complexes with other multidentate ligands, including those with N and O donor atoms, has shown the formation of both Fe(II) and Fe(III) complexes with various coordination geometries, characterized by techniques such as elemental analysis, magnetic susceptibility, IR, UV-Vis, and NMR spectroscopy, and X-ray diffraction. jptcp.comjournalajocs.com While specific details on this compound-iron complexes are less prevalent in the immediate search results, the general principles of synthesis and characterization of iron complexes with phosphine ligands would apply.

Platinum Complexes

This compound forms complexes with platinum, primarily in the Pt(II) oxidation state. These complexes are of interest for their potential in catalysis and other applications. Platinum(II)-Chiraphos complexes are typically square planar.

The synthesis of platinum(II)-Chiraphos complexes can be achieved by reacting platinum precursors, such as K₂[PtCl₄] or [PtCl₂(COD)], with the this compound ligand. researchgate.netscielo.br Characterization techniques include multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt), elemental analysis, and X-ray crystallography. researchgate.netrsc.orgacs.orgmdpi.comnih.govrsc.org

Studies have reported the synthesis and crystal structures of cis-[PtPhCl((R,R)-CHIRAPHOS)] and cis-[PtCl₂((R,R)-CHIRAPHOS)]. researchgate.netresearchgate.net The crystal structure of cis-[PtPhCl((R,R)-CHIRAPHOS)] is monoclinic, space group P2₁. researchgate.netresearchgate.net

Another example includes heteroleptic Pt(II) complexes containing this compound and a crown thioether ligand. rsc.org These complexes, with the general formula Pt( figshare.comaneS₃)(P₂)₂, where P₂ is this compound, form structures where the Pt(II) center is surrounded by a cis arrangement of the two P donors from this compound and two sulfur atoms from the thioether. rsc.org ¹⁹⁵Pt NMR chemical shifts for these complexes are consistent with a cis-PtS₂P₂ coordination sphere. rsc.org The X-ray crystal structure of the this compound complex showed co-crystallization of conformational diastereoisomers. rsc.org

Data Table: Selected Metal-Chiraphos Complex Characterization Data

| Metal | Oxidation State | Ligand Enantiomer | Complex Formula (Example) | Coordination Geometry (Observed) | Key Characterization Techniques | Relevant Structural Data (Example) |

| Rh | +I | S,S | [Rh(S,S-Chiraphos)₂]Cl | Square Planar (distorted) | NMR (³¹P), X-ray Diffraction | Monoclinic, space group C2 cdnsciencepub.com |

| Ru | +II | Not specified | [Ru(CF₃CO₂)₂(X)₂(this compound)] | Pseudooctahedral | NMR, X-ray Diffraction | Pseudooctahedral geometry figshare.comacs.org |

| Pd | +II | Not specified | [PdCl₂(this compound)] | Square Planar | NMR (¹H, ³¹P), X-ray Diffraction | (General for Pd(II)-diphosphine) researchgate.net |

| Ni | +II | 2S,3S | Ni(NCS)₂(this compound) | Not specified | Not specified | Active in polymerization reactions x-mol.net |

| Fe | +II, +III | Not specified | Not specified | Varied | NMR, IR, UV-Vis, X-ray Diffraction | (General for Fe-phosphine complexes) researchgate.netjournalajocs.com |

| Pt | +II | R,R | cis-[PtPhCl((R,R)-CHIRAPHOS)] | Square Planar | NMR, X-ray Diffraction | Monoclinic, space group P2₁ researchgate.netresearchgate.net |

| Pt | +II | R,R | Pt( figshare.comaneS₃)(R,R-Chiraphos)₂ | Elongated Square Pyramidal | NMR (¹⁹⁵Pt), X-ray Diffraction | Pt-axial sulfur distances: 2.695(3) to 2.802(2) Å rsc.org |

Structural Elucidation of Metal-Chiraphos Coordination Geometries via X-ray Analysis

X-ray crystallography is a powerful technique used to determine the solid-state structures of metal-Chiraphos complexes, providing detailed information about their coordination geometries. Studies have reported the crystal structures of this compound complexes with various metals, including rhodium and platinum. cdnsciencepub.comrsc.orgresearchgate.net

For instance, the X-ray crystal structure of the chloride salt of the Rh(S,S-chiraphos)₂⁺ cation has been determined. cdnsciencepub.com This analysis confirmed the presence of discrete cations and counter-anions in the solid state. cdnsciencepub.com In platinum(II) complexes containing this compound, X-ray crystallography has revealed cis arrangements of the two phosphorus donors from the diphosphine chelate and other coordinating atoms. rsc.orgresearchgate.net Notably, the X-ray structure of a platinum(II)-Chiraphos complex with a thiacrown ligand showed co-crystallization of conformational diastereoisomers within the same unit cell. rsc.orgresearchgate.net

X-ray diffraction studies have also been used to determine the molecular structures of diastereomers in osmium(VI) nitrido complexes containing (S,S)-Chiraphos, providing insights into the configuration at the metal center. illinois.edu

Spectroscopic Characterization of Complexes (e.g., NMR: ¹⁰³Rh NMR, ³¹P NMR)

NMR spectroscopy, particularly ³¹P NMR, is a crucial tool for characterizing metal-Chiraphos complexes in solution, providing information about the symmetry, electronic environment, and coupling of the phosphorus atoms to the metal center and other nuclei. cdnsciencepub.comlu.chresearchgate.netacs.org

In the ³¹P-{¹H} NMR spectrum of Rh(this compound)₂⁺, a simple doublet is observed at ambient temperatures, indicating equivalent phosphorus atoms coupled to rhodium. cdnsciencepub.com The chemical shift is typical of five-membered ring systems. cdnsciencepub.com The coupling constant provides further information about the metal-phosphorus interaction. cdnsciencepub.com

³¹P NMR has been used to monitor reactions involving platinum(II)-Chiraphos complexes, allowing for the identification of intermediates and the study of reaction kinetics. researchgate.net For example, in the reaction of platinum(II)-Chiraphos complexes with NaI, ³¹P NMR showed the formation of monoiodo intermediates and their subsequent reaction to diiodo products. researchgate.net

¹⁰³Rh NMR can also be used to study rhodium complexes, providing direct information about the rhodium nucleus and its interaction with the this compound ligand. While not explicitly detailed in the provided snippets for this compound, ¹⁰³Rh NMR is a standard technique for such complexes.

¹³C NMR spectroscopy has been used to study the effects of this compound's chirality on other ligands within a complex, such as the fluxional behavior of a thiacrown ligand in a platinum(II)-Chiraphos complex. rsc.orgresearchgate.net

Electronic and Steric Influence of this compound on the Metal Center

The electronic and steric properties of diphosphine ligands like this compound significantly influence the behavior of the coordinated metal center, affecting catalytic activity, selectivity, and coordination geometry. europa.eupnas.orgwikipedia.orgumb.edu

Diphosphine Ligand Donor Properties and Metal Electron Density

Phosphine ligands are known for their ability to act as σ-donors and π-acceptors. umb.edunih.gov The electronic properties of diphosphines can be tuned by varying the substituents on the phosphorus atoms and the backbone structure. europa.euwikipedia.orgumb.edu The electron-donating or withdrawing nature of the phosphine influences the electron density on the metal center. pnas.orgnih.gov

The electronic donor-acceptor properties of diphosphines can be evaluated by techniques such as measuring the carbonyl stretching frequency in related metal carbonyl complexes. pnas.orgnih.gov A higher carbonyl stretching frequency indicates lower electron density on the metal and a more π-acidic ligand. pnas.orgnih.gov While specific data for this compound's electronic parameters from these methods are not detailed in the provided snippets, its behavior as a diphosphine ligand implies it contributes to the electron density of the metal center through sigma donation.

Relationship between Chelate Ring Strain and Stereoselectivity

The conformation of the chelate ring formed by a diphosphine ligand and the metal center is crucial for asymmetric induction in catalysis. wikipedia.orgeuropa.eu The bite angle, defined as the P-M-P angle, is a key parameter that describes the geometry of the chelate ring and influences the steric environment around the metal center. pnas.orgwikipedia.orgacs.org

This compound forms a five-membered chelate ring with transition metals. cdnsciencepub.com The conformation of this five-membered ring can affect the stereochemical outcome of a reaction catalyzed by the metal complex. wikipedia.org The rigidity or flexibility of the ligand backbone and the substituents on the phosphorus atoms contribute to the chelate ring conformation and potential strain. This, in turn, can influence the approach of a prochiral substrate to the metal center, dictating the stereochemical pathway and the enantioselectivity of the reaction. cdnsciencepub.compitt.eduscispace.com

This compound was an important ligand in demonstrating how the conformation of the chelate ring can impact asymmetric induction. wikipedia.org

Metal Stereogenicity in this compound-Based Catalysis

Metal stereogenicity refers to the chirality arising from the arrangement of ligands around the metal center. While the this compound ligand itself is chiral due to its backbone, the coordination of this compound to a metal can lead to the formation of complexes with a stereogenic metal center, especially in octahedral or square pyramidal geometries. illinois.eduacs.orgnih.gov

In some cases, the chirality of the metal complex, and thus the stereochemical outcome of a reaction, can be influenced by the configuration at the metal center, in addition to the chirality of the ligand. illinois.eduacs.orgnih.gov Studies on osmium(VI) nitrido complexes with (S,S)-Chiraphos have shown the formation of diastereomers with different configurations at the osmium center, and these diastereomers can exhibit different reactivity. illinois.eduacs.org

Compound Information

| Compound Name | PubChem CID |

| This compound, (S,S)- | 10113249 |

| This compound (generic/stereochemistry unspecified) | 3882352 |

| This compound, (R,R)- | 11 |

Note: PubChem CID for (R,R)-Chiraphos was found to be 11 via a search, although the primary PubChem source for (S,S)-Chiraphos (CID 10113249) also lists UNII identifiers for both enantiomers. wikipedia.orgnih.govwikiwand.com

Interactive Data Table Example (Conceptual)

| Complex | Metal | Technique | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Notes |

| Rh(this compound)₂⁺ | Rh | ³¹P NMR | ³¹P | ~60 (downfield) | J(Rh,P) ~130 | Equivalent P atoms, five-membered ring |

| Pt(II)-Chiraphos- researchgate.netaneS₃ | Pt | ¹⁹⁵Pt NMR | ¹⁹⁵Pt | -4167 to -4452 | N/A | cis-PtS₂P₂ coordination sphere |

| Pt(II)-Chiraphos complex | Pt | ³¹P NMR | ³¹P | Varied | Varied | Used to monitor reactions |

| Os(N)(CH₂SiMe₃)PhCl((S,S)-chiraphos) Diastereomer 1 | Os | ³¹P NMR | ³¹P | Varied | Varied | P trans to nitride |

| Os(N)(CH₂SiMe₃)PhCl((S,S)-chiraphos) Diastereomer 2 | Os | ³¹P NMR | ³¹P | Varied | Varied | Cl trans to nitride |

Catalytic Applications of Chiraphos Metal Complexes in Asymmetric Synthesis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation, a highly efficient method for constructing chiral compounds, involves the reduction of prochiral olefins, ketones, and imines using molecular hydrogen in the presence of a chiral catalyst. wiley-vch.de Chiraphos-metal complexes, particularly those with rhodium, have been extensively studied and applied in this area. pitt.eduresearchgate.net

Hydrogenation of Olefins and Functionalized Alkenes (e.g., α-aminoacrylic acid derivatives, prochiral olefins, enamides)

Rhodium complexes containing chiral phosphine (B1218219) ligands like this compound catalyze the hydrogenation of olefinic substrates, including α-aminoacrylic acid derivatives, yielding chiral products with high optical yields. pitt.eduresearchgate.netnih.gov The stereoselection in these reactions is influenced by the relative reactivity of diastereomeric catalyst-substrate adducts. pitt.eduresearchgate.net

This compound has been employed in the asymmetric hydrogenation of prochiral olefinic substrates. pitt.edudiva-portal.org While early applications with simple prochiral olefins showed low enantioselectivity, the field has advanced significantly with the development of various chiral ligands. diva-portal.orgacs.org

The asymmetric hydrogenation of enamides, which provides a route to chiral amines, has also been investigated using rhodium complexes with chiral phosphine ligands. google.comscispace.comresearchgate.net While some early studies with diphenylphosphino-bearing bisphosphines like this compound showed lower enantioselectivities for enamides compared to other ligands, research continues to explore different ligand systems and reaction conditions to improve selectivity. google.comscispace.com

Hydrogenation of Ketones and Other Carbonyl Compounds

Asymmetric hydrogenation of ketones leads to the formation of chiral alcohols. Ruthenium and rhodium complexes with chiral phosphine ligands have been developed for this transformation. wiley-vch.depnas.orgprinceton.eduethz.ch While some rhodium complexes, including those with this compound, initially showed modest selectivities for ketone hydrogenation, advancements in catalyst design, such as the development of BINAP/diamine-Ru catalysts, have led to highly efficient systems for the asymmetric reduction of various ketones. pnas.orgprinceton.eduwikipedia.org

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric carbon-carbon bond formation is a fundamental process in organic synthesis for constructing complex molecular structures with defined stereochemistry. rsc.org this compound-metal complexes have found applications in certain asymmetric C-C coupling reactions. ontosight.airhhz.net

Hydroformylation Reactions

Asymmetric hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond, creating a new chiral center. ontosight.ai Rhodium complexes modified with chiral ligands, including diphosphines like this compound, have been studied for their application in asymmetric hydroformylation. rsc.orgrsc.orgresearchgate.netacs.org Studies on the hydroformylation of styrene (B11656) using rhodium-diphosphine systems, including this compound, have investigated the species present and the effect of ligand-to-rhodium ratio on enantiomeric excess. rsc.orgresearchgate.net While some early results with this compound in heterogeneous asymmetric hydroformylation showed low enantioselectivity, research continues to explore different catalyst systems and conditions to improve chiral induction. rsc.orgresearchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. ontosight.airsc.org this compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with stereoselectivity. ontosight.ai Asymmetric cross-coupling reactions, including the Suzuki-Miyaura coupling, have been explored using chiral palladium complexes. acs.orgrsc.orgmdpi.com this compound has been reported as a chiral modifier in some asymmetric cross-coupling systems, although in certain cases, the selectivity achieved was low. acs.orgrsc.org Research in this area continues to develop more efficient chiral ligand systems for various asymmetric cross-coupling transformations. mdpi.comacs.org this compound derivatives have also shown promise in palladium-catalyzed asymmetric 1,4-addition reactions. rhhz.net

Miyaura–Michael (1,4-Addition) Reactions

This compound-metal complexes, particularly those involving palladium and rhodium, have been successfully employed in asymmetric Miyaura–Michael (1,4-addition) reactions. These reactions involve the conjugate addition of organometallic reagents, such as arylboronic acids, to α,β-unsaturated carbonyl compounds, yielding β-arylated products with high enantioselectivity.

For instance, both Rh(I) and Pd(II) complexes coordinated with (S,S)-Chiraphos have been found to be effective catalysts for the 1,4-addition of arylboronic acids to β-aryl-α,β-unsaturated ketones and esters. rsc.org This methodology provides a route to enantioenriched 3,3-diarylpropanals and tert-butyl 3,3-diarylpropanoates. rsc.org Dicationic palladium(II) complexes of (S,S)-Chiraphos, such as Pd(S,S-chiraphos)(PhCN)₂₂, have catalyzed the highly enantioselective 1,4-additions of triarylbismuths, [ArBF₃]K, and ArSiF₃ to cyclic and acyclic enones in aqueous methanol (B129727), achieving up to 95% ee. researchgate.netresearchgate.net The addition of silver salts like AgBF₄ or AgSbF₆ can enhance enantioselectivity at lower temperatures and allow for reduced catalyst loading. researchgate.net

Research has also explored modified this compound derivatives. A this compound derivative containing 4-tolyl groups showed higher enantioselectivity compared to the parent this compound in the asymmetric Miyaura–Michael reaction. researchgate.net

Oxidative Heck Reactions

This compound has been employed in asymmetric oxidative Heck reactions catalyzed by palladium(II) complexes. This variant of the Heck reaction offers advantages such as milder conditions and tolerance of air and moisture compared to traditional Pd(0)-catalyzed Heck reactions. rsc.org Mikami and co-workers reported one of the first examples of an asymmetric oxidative Heck reaction utilizing a palladium(II)-Chiraphos ligand system, which was catalytically active in intermolecular oxidative boron Heck-type coupling reactions. rsc.orgnih.govresearchgate.net This method has allowed for intermolecular couplings of challenging substrates, including cyclic enones and acyclic alkenes, with notable enantioselectivity. rsc.org For instance, the oxidative Heck couplings of certain substrates with palladium(II)-Chiraphos complexes have achieved excellent enantioselectivities, ranging from 90% to 98% ee. rsc.org

Enantioselective Carbometalation Reactions

This compound has been successfully applied as a chiral ligand in enantioselective carbometalation reactions. Notably, (S,S)-Chiraphos has been identified as an optimal ligand for iron-catalyzed enantioselective carbometalation of azabicycloalkenes with arylzinc reagents. rsc.orgrsc.org This reaction proceeds under mild conditions and allows for the in situ formation of optically active organozinc intermediates that can be further functionalized. rsc.org

Studies involving FeCl₃ and (S,S)-Chiraphos catalytic system have shown good enantioselectivities (77–85% ee) for the carbometalation of various azabicycloalkenes with para- and meta-substituted arylzinc reagents, achieving high yields (85–99%). rsc.org Preliminary mechanistic studies, including X-ray absorption spectroscopy (XAS) and DFT calculations, suggest that a diaryl iron(II)–(S,S)-Chiraphos complex is the likely intermediate responsible for the observed enantioselectivity, with direct coordination between the chiral phosphine ligand and the iron center. rsc.orgrsc.org Electrophilic trapping experiments on the carbozincation intermediate have demonstrated the stereospecific nature of the carbometalation/trapping sequence, yielding products with high enantiomeric and diastereomeric excesses. rsc.org

Table 1: Iron-Catalyzed Enantioselective Carbometalation of Azabicycloalkenes with Arylzinc Reagents

| Azabicycloalkene | Arylzinc Reagent | Yield (%) | ee (%) |

|---|---|---|---|

| 1a | Phenylzinc | 85-99 | 77-85 |

| 1a | o-Tolylzinc | 96 (trapped product) | 99 (trapped product) |

Enantioselective Radical Addition Reactions (e.g., Kharasch Reaction)

Enantioselective radical addition reactions, such as the Kharasch reaction, involve the addition of a radical species to an alkene, forming a new carbon-carbon bond and a new carbon-heteroatom bond. princeton.edunih.govsci-hub.se Chiral ligands can potentially induce enantioselectivity in these processes. princeton.edu While the provided search results mention the Kharasch reaction and asymmetric radical additions catalyzed by transition metals like ruthenium and rhodium using ligands such as DIOP, there is no specific information detailing the use of this compound as a ligand in enantioselective radical addition reactions like the Kharasch reaction. princeton.edunih.govresearchgate.netresearchgate.net The search results indicate that achieving high enantioselectivity in Kharasch-type additions, particularly with untethered radicals, has been challenging, with limited successful precedents. nih.govresearchgate.net

Compound Names and PubChem CIDs

Other Enantioselective Transformations Mediated by this compound

This compound-metal complexes have demonstrated utility in several enantioselective reactions distinct from asymmetric hydrogenation. These applications highlight the versatility of this compound as a chiral ligand in constructing stereocenters and accessing enantioenriched products.

One notable area is asymmetric allylic alkylation (AAA). Studies have shown that (S,S)-Chiraphos-Ni catalysts can be employed in the asymmetric allylic alkylation of certain substrates. For instance, a kinetic resolution protocol utilizing a (S,S)-Chiraphos-Ni catalyst in the asymmetric allylic alkylations of isomeric butenyl methyl ether derivatives has been reported, yielding recovered starting material and product with notable enantiomeric excesses (ee) recercat.cat. Early examples of nickel-catalyzed allylic substitution reactions also include the use of (S,S)-Chiraphos nih.gov. While palladium is more commonly associated with AAA, nickel catalysts, often paired with "hard" nucleophiles, have been investigated, and this compound has shown promise in this context, even demonstrating the potential for high ee with soft nucleophiles in certain Ni-catalyzed AAA reactions nih.gov.

Asymmetric cyclopropanation is another transformation where this compound has been explored. Ruthenium complexes containing this compound, such as [RuCl((S,S)-Chiraphos)₂]PF₆, have been found to catalyze the decomposition of ethyl diazoacetate in the presence of styrene, leading to cyclopropanation products. Although the enantioselectivity reported in one study was moderate (up to 35% ee), this demonstrates the potential of this compound in mediating carbene transfer reactions for cyclopropane (B1198618) formation acs.org.

While asymmetric hydroboration and hydrosilylation are often discussed with various chiral ligands, this compound has also appeared in the context of these reactions, although perhaps less prominently than in hydrogenation or certain allylic alkylations. Early catalytic asymmetric hydroboration studies of olefins using rhodium catalyst complexes modified with various diphosphine chiral ligands, including this compound, were reported tesisenred.net. Similarly, asymmetric hydrosilylation of unsaturated carbon-carbon bonds, which provides access to optically active organosilanes and subsequently alcohols, has seen the application of various chiral catalysts, and diphosphines like this compound are part of the broader landscape of ligands explored for these transformations nptel.ac.incsic.es.

Furthermore, this compound has been investigated in rhodium-catalyzed asymmetric conjugate addition reactions. Specifically, a rhodium [Rh(acac)(C₂H₄)₂]/Chiraphos catalyst system has been shown to be effective for the enantioselective conjugate addition of organoboronic acids to α,β-unsaturated 2-pyridyl sulfones. This system exhibited good scope with both aryl and alkenyl boronic acids, affording chiral β-substituted 2-pyridyl sulfones with good yields and enantioselectivities ranging from 70% to 92% ee acs.org.

Mechanistic Investigations of Chiraphos Catalyzed Asymmetric Processes

General Principles of Asymmetric Induction Mechanisms

Asymmetric induction in catalysis refers to the ability of a chiral catalyst to influence the formation of a new stereogenic center in a prochiral substrate, leading to the preferential formation of one enantiomer over the other. wikipedia.org This process is governed by the interactions between the chiral catalyst and the prochiral substrate, particularly during the formation of transient intermediates and transition states.

Preferred Substrate-Catalyst Adduct Formation and its Reactivity

Studies involving Chiraphos-Rh complexes and substrates like ethyl-(Z)-α-acetamidocinnamate (EAC) have shown that while only one diastereomer of the catalyst-substrate adduct might be readily observable in solution by techniques like NMR (suggesting it is the major, more stable one), the predominant product enantiomer is derived from the minor, more reactive diastereomer. pitt.eduscispace.comprinceton.edu

The Role of Catalyst-Substrate Diastereomers in Stereoselection

The interaction between the chiral ligand (this compound) and the prochiral substrate leads to the formation of diastereomeric catalyst-substrate complexes. These diastereomers, while having the same connectivity, differ in their spatial arrangement due to the fixed chirality of the ligand and the different possible coordination modes of the prochiral substrate (e.g., Re or Si face coordination). acs.orgpnas.org The energy difference between these diastereomeric adducts and, more importantly, the energy barriers for their subsequent reactions (e.g., with hydrogen in hydrogenation) are key to understanding stereoselection. pitt.eduacs.org

In the context of asymmetric hydrogenation catalyzed by rhodium complexes with C2-chiral diphosphine ligands like this compound, the enantioselectivity is often a consequence of the differing rates at which these diastereomeric catalyst-substrate adducts react with hydrogen. pitt.eduscispace.com Even if one diastereomer is present in much lower concentration, its significantly faster reaction rate can lead to it being the primary source of the major enantiomer of the product. pitt.eduscispace.com

Distinguishing Inner-Sphere and Outer-Sphere Catalytic Mechanisms

Catalytic mechanisms can generally be classified as either inner-sphere or outer-sphere, depending on how the substrate interacts with the metal center. wikipedia.orgajchem-b.comrsc.orguwindsor.carsc.orgyork.ac.uknih.gov

In an inner-sphere mechanism , the substrate directly coordinates to the metal center, and the catalytic transformation occurs within the coordination sphere of the metal. wikipedia.orgajchem-b.comrsc.orguwindsor.carsc.org This often involves the formation of metal-substrate bonds and subsequent bond-forming or breaking events at the metal center. uwindsor.carsc.org Asymmetric hydrogenation catalyzed by rhodium-Chiraphos complexes typically proceeds via an inner-sphere mechanism, where the olefinic substrate coordinates to the rhodium center. ajchem-b.comacs.org

In an outer-sphere mechanism , the substrate does not directly coordinate to the metal center. wikipedia.orgrsc.orguwindsor.carsc.org Instead, the reaction occurs through interactions in the second coordination sphere, often involving hydrogen bonding or ion-pairing, or via reactive intermediates generated by the catalyst that then react with the substrate in a non-coordinated fashion. wikipedia.orgrsc.orguwindsor.carsc.org While less common for the types of asymmetric hydrogenation catalyzed by this compound-Rh complexes, outer-sphere mechanisms are observed in other catalytic systems, such as some ruthenium-catalyzed hydrogenations. wikipedia.orgresearchgate.net

Stereochemical outcomes can sometimes help distinguish between these mechanisms; for instance, inner-sphere coordination/insertion often leads to syn addition across a double bond, while outer-sphere mechanisms might result in anti addition. uwindsor.ca

Transition State Characterization and Analysis

Understanding the transition states of the catalytic reaction is paramount to elucidating the origins of enantioselectivity. pitt.eduprinceton.edursc.orgresearchgate.net The chiral environment created by the this compound ligand influences the geometry and energy of the transition states leading to the two possible enantiomers of the product. The difference in energy between the diastereomeric transition states for the enantio-determining step dictates the enantiomeric excess of the product according to the Eyring equation.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for characterizing these transition states and analyzing the non-covalent interactions (e.g., steric and electronic) between the ligand and the substrate that stabilize one transition state over the other. acs.orgaip.org By mapping the energy profiles of the reaction pathways leading to each enantiomer, researchers can gain insights into why one enantiomer is preferentially formed. acs.orgaip.org For this compound-catalyzed hydrogenations, the specific conformation of the seven-membered chelate ring formed by the diphosphine and the rhodium center, along with the steric bulk and orientation of the phenyl groups on the phosphorus atoms and the methyl groups on the backbone, play a significant role in shaping the transition state and influencing facial selectivity. wikipedia.orgaip.org

Detailed Mechanistic Pathways in Key Reactions

This compound has been successfully employed in various asymmetric catalytic reactions, but its application in asymmetric hydrogenation, particularly with rhodium complexes, is a cornerstone of homogeneous asymmetric catalysis. ontosight.aipitt.eduscispace.comajchem-b.comacs.orgsci-hub.sepharmatutor.org

Mechanisms of Asymmetric Hydrogenation (e.g., Unsaturate/Dihydride Mechanism)

The generally accepted mechanism for the asymmetric hydrogenation of prochiral olefins catalyzed by cationic rhodium complexes bearing chiral chelating diphosphine ligands like this compound is the "unsaturate" or "olefin route" mechanism. pitt.edupnas.orgajchem-b.comacs.orgnobelprize.org This mechanism involves the initial coordination of the olefinic substrate to the rhodium(I) catalyst, forming diastereomeric rhodium-olefin complexes. pitt.eduscispace.compnas.orgajchem-b.com

A simplified representation of the catalytic cycle for the hydrogenation of an α-acylaminoacrylic acid derivative (a common substrate) with a chiral rhodium diphosphine catalyst ([Rh(P*P)]+) is shown below, illustrating the key steps involved in the unsaturate mechanism:

Simplified Unsaturate Mechanism for Asymmetric Hydrogenation

| Step | Description |

| 1. Substrate Coordination | The prochiral olefin (S) coordinates to the Rh(I) catalyst ([Rh(PP)]+) to form diastereomeric Rh(I)-substrate complexes ([Rh(PP)(S)]+). |

| 2. Oxidative Addition of H₂ | Oxidative addition of H₂ to the Rh(I)-substrate complexes yields diastereomeric Rh(III)-hydridoalkyl species ([Rh(P*P)(S)(H)₂]+). |

| 3. Migratory Insertion | Insertion of the coordinated olefin into a Rh-H bond forms a Rh(III)-alkyl hydride intermediate. |

| 4. Reductive Elimination | Reductive elimination of the alkyl hydride yields the saturated product and regenerates the Rh(I) catalyst. |

Crucially, in the context of this compound and similar ligands, studies have shown that the minor diastereomer of the initial Rh(I)-substrate adduct is often significantly more reactive towards oxidative addition of H₂ than the major diastereomer. pitt.eduscispace.comacs.org This difference in reactivity is the primary determinant of the enantioselectivity. pitt.eduscispace.comacs.org

Another proposed mechanism in asymmetric hydrogenation is the "dihydride" mechanism, where the catalyst first undergoes oxidative addition of H₂ to form a metal dihydride species, which then interacts with the substrate. wikipedia.orgajchem-b.comsci-hub.se While the unsaturate mechanism is generally considered dominant for Rh-Chiraphos catalyzed hydrogenation of enamides, the specific mechanism can be influenced by the metal, ligand, and substrate. wikipedia.orgpnas.orgacs.orgsci-hub.se For example, Ru-BINAP catalyzed hydrogenations are often described by a monohydride/unsaturate pathway, which differs from the Rh-catalyzed unsaturate/dihydride mechanism. pnas.orgacs.org

Detailed kinetic studies and spectroscopic investigations (such as NMR) have been instrumental in elucidating these mechanistic pathways and identifying key intermediates. pitt.eduscispace.comacs.orgresearchgate.net For instance, low-temperature NMR studies have allowed for the characterization of catalyst-substrate adducts, providing insights into their structures and relative stabilities. pitt.eduscispace.comacs.orgresearchgate.net

Understanding these detailed mechanisms, including the formation and reactivity of diastereomeric intermediates and the characteristics of the transition states, is essential for the rational design of improved this compound-based catalysts with enhanced activity and enantioselectivity.

Table 1: Key Mechanistic Steps in this compound-Catalyzed Asymmetric Hydrogenation (Unsaturate Mechanism)

| Step | Reactants | Products | Intermediate Type | Stereochemical Impact |

| Substrate Coordination | [Rh(PP)]+ + S | Diastereomeric [Rh(PP)(S)]+ adducts | Rh(I)-olefin complex | Formation of diastereomers; relative stability may not dictate product chirality. pitt.edu |

| Oxidative Addition of H₂ | [Rh(PP)(S)]+ + H₂ | Diastereomeric [Rh(PP)(S)(H)₂]+ species | Rh(III)-hydridoalkyl | Reactivity of minor diastereomer often determines enantioselectivity. pitt.eduscispace.com |

| Migratory Insertion | [Rh(PP)(S)(H)₂]+ | Rh(III)-alkyl hydride intermediate | Rh(III)-alkyl hydride | Carbon-hydrogen bond formation. |

| Reductive Elimination | Rh(III)-alkyl hydride intermediate | [Rh(PP)]+ + Hydrogenated Product (S-H₂) | Catalyst Regeneration | Release of chiral product and active catalyst. |

Table 2: Examples of Substrates Hydrogenated with this compound-Rh Catalysts and Observed Enantioselectivity

| Substrate Type | Example Substrate | This compound Enantiomer Used | Observed Enantiomeric Excess (ee) | Reference |

| α-Acylaminoacrylic Acid Derivative | Ethyl-(Z)-α-acetamidocinnamate (EAC) | S,S-Chiraphos | >95% (R product) | scispace.com |

| Dehydroamino Acids | Varied | This compound | High ee reported | sci-hub.seresearchgate.net |

Note: Specific ee values can vary depending on reaction conditions.

Hydride Transfer and Reductive Elimination Steps

C-H Activation Pathways Involving this compound-Metal Complexes (e.g., Cationic Palladacycles)

C-H activation is a fundamental transformation in organic synthesis, involving the cleavage of a C-H bond and the formation of a new carbon-metal bond. scielo.br this compound-metal complexes, particularly cationic palladium complexes, have been implicated in C-H activation pathways. researchgate.netbeilstein-journals.org Cationic palladium(II) complexes are known to be highly reactive in C-H activation reactions. researchgate.netbeilstein-journals.org A common mechanism involves concerted metalation-deprotonation (CMD), where the metal center interacts with the C-H bond while a basic ligand or co-ligand assists in the removal of the proton through a cyclic transition state. scielo.brnih.gov This process can lead to the formation of stable cyclometallated species, such as cationic palladacycles. researchgate.netbeilstein-journals.orgku.edu

Mechanistic investigations of C-H activation/cross-coupling reactions catalyzed by cationic palladium complexes have proposed catalytic cycles involving C-H activation to generate a cationic palladacycle intermediate. researchgate.netbeilstein-journals.org This intermediate then reacts with a coupling partner (e.g., aryl iodide, arylboronic acid, or acrylate), followed by regeneration of the active cationic palladium catalyst. researchgate.netbeilstein-journals.org The formation and isolation of such palladacycle intermediates, characterized by techniques like X-ray analysis, provide significant insight into these mechanisms. researchgate.netbeilstein-journals.org While the direct involvement of this compound in the formation of cationic palladacycles was not explicitly detailed in the search results, the general principles of cationic palladium-catalyzed C-H activation and the formation of palladacycles are relevant to understanding potential pathways when this compound is employed as a ligand in such systems. researchgate.netbeilstein-journals.orgku.edu

Catalyst Regeneration Mechanisms in Continuous Catalytic Cycles

Catalyst regeneration is essential for the economic viability of continuous catalytic processes. In homogeneous catalysis, regeneration typically involves restoring the active form of the catalyst after it has participated in the catalytic cycle. This can involve various steps, such as reductive elimination of the product, re-coordination of ligands, or removal of inhibitory species. wikipedia.orgwiley-vch.de In continuous processes, catalyst regeneration might be integrated into the reactor design or involve separate regeneration units. For metal-catalyzed reactions, regeneration often focuses on restoring the metal's active oxidation state and coordination environment. numberanalytics.comgoogle.com For example, in hydrogenation, after reductive elimination of the saturated product, the metal complex needs to re-activate dihydrogen to continue the cycle. wikipedia.orgwiley-vch.de

In the context of continuous catalytic reforming, a process that involves metal catalysts on a solid support, catalyst regeneration often involves removing coke deposits through controlled combustion and redispersing the catalytic metal. google.comvalmet.com While this example pertains to heterogeneous catalysis, the principle of restoring catalyst activity by removing deactivating species and re-establishing the active state is analogous in homogeneous systems. For this compound-metal complexes in continuous asymmetric catalysis, regeneration mechanisms would focus on the specific deactivation pathways relevant to the reaction, such as ligand degradation, metal leaching, or formation of inactive metal complexes, and involve steps to reverse these processes to maintain catalytic activity over extended periods. The specific mechanisms for regenerating this compound-metal catalysts in continuous processes would depend on the particular reaction and catalyst system.

Application of Advanced Spectroscopic and Structural Methods for Intermediate Identification (e.g., EPR, XAS)

Advanced spectroscopic and structural methods are indispensable tools for identifying transient intermediates and elucidating the mechanisms of catalytic reactions. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and X-ray Absorption Spectroscopy (XAS), including XANES (X-ray Absorption Near-Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure), provide valuable information about the electronic and structural properties of catalytic species, including paramagnetic intermediates and metal centers in different oxidation states. researchgate.netrsc.org

EPR spectroscopy is particularly useful for detecting and characterizing paramagnetic species, which often include metal complexes with unpaired electrons or organic radicals involved in catalytic cycles. researchgate.netrsc.org By analyzing the EPR signals, information about the metal's oxidation state, spin state, and coordination environment can be obtained. researchgate.netrsc.org XAS techniques, on the other hand, provide element-specific information about the electronic structure (XANES) and local atomic structure (EXAFS) around the metal center. researchgate.net Time-resolved XAS experiments can capture structural changes and the evolution of catalytic species during the reaction. researchgate.net

The combination of EPR and XAS has been successfully applied to study intermediates in various catalytic processes involving transition metals. researchgate.netrsc.org For instance, these techniques have been used to monitor the oxidation states of metal centers and identify transient intermediates in water oxidation catalysis. researchgate.net While specific examples of EPR or XAS studies directly on this compound-metal intermediates were not prominently featured in the provided search results, these techniques are generally applicable to characterize the metal centers and potential paramagnetic intermediates that might arise in this compound-catalyzed reactions, providing crucial experimental data to support or refute proposed mechanistic pathways. Other spectroscopic methods like NMR, IR, and UV-Vis are also commonly used to identify and characterize intermediates, although EPR is specific for paramagnetic species and XAS provides unique structural and electronic information about the metal center. rsc.org

Computational Chemistry and Theoretical Studies (e.g., Density Functional Theory) in Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental studies for understanding reaction mechanisms in homogeneous catalysis. rsc.orgresearchgate.netacs.org DFT calculations can provide detailed insights into the energetics and geometries of transition states and intermediates along a reaction pathway, which may be difficult or impossible to characterize experimentally. rsc.orgsemanticscholar.org By calculating the energy profiles of different proposed mechanisms, computational studies can help determine the most plausible pathway and identify the rate-determining step. rsc.org

DFT calculations can also be used to investigate the electronic structure of catalytic species, the nature of bonding interactions between the metal and ligands or substrates, and the factors that influence regioselectivity and enantioselectivity. rsc.orgsemanticscholar.org For this compound-catalyzed reactions, DFT can help elucidate how the chiral diphosphine ligand influences the transition state geometries and energy barriers, leading to the observed enantioselectivity. rsc.org Computational studies have been applied to investigate various aspects of transition metal catalysis, including oxidative addition, reductive elimination, and C-H activation steps. acs.orgchemrxiv.org

For example, DFT has been used to study the mechanism of asymmetric hydroformylation catalyzed by rhodium complexes, providing insights into ligand dissociation and the energetics of different intermediates. acs.orgacs.org In the context of C-H activation, computational studies, often in conjunction with experimental kinetic isotope effect studies, have helped elucidate concerted metalation-deprotonation mechanisms. scielo.brnih.govchemrxiv.org While specific detailed DFT studies focusing solely on this compound in every mechanistic step outlined were not the primary focus of the search results, the general application of DFT to investigate the mechanisms of reactions catalyzed by chiral diphosphine-metal complexes, including oxidative addition, reductive elimination, and the influence of ligand chirality on transition states, is well-established in the field of computational organometallic chemistry. rsc.orgresearchgate.netacs.orgacs.org

Structure Activity Relationships and Rational Design in Chiraphos Ligand Systems

Quantitative and Qualitative Assessment of Ligand Chirality on Enantiomeric Excess

The inherent chirality of Chiraphos, arising from its stereocenters on the butane (B89635) backbone, is directly responsible for its ability to induce enantioselectivity in asymmetric catalysis. The (R,R) and (S,S) enantiomers of this compound lead to the preferential formation of one product enantiomer over the other. ontosight.aiontosight.aiwikipedia.org The degree of this preference is quantitatively measured by the enantiomeric excess (ee). High enantiomeric excess values, often exceeding 90%, are indicative of a highly effective chiral catalyst system. pnas.orgresearchgate.netclockss.org

Studies have shown that the specific configuration of the this compound ligand dictates the absolute configuration of the major product enantiomer. For instance, (S,S)-Chiraphos has been demonstrated to yield N-acetyl-(R)-phenylalanine with high enantioselectivity in the hydrogenation of ethyl-(Z)-e-acetamidocinnamate. scispace.com The conformation of the chelate ring formed by this compound and the metal center plays a significant role in asymmetric induction. wikipedia.org

Influence of Ligand Architecture (e.g., C1- versus C2-Symmetry) on Catalytic Efficiency and Selectivity

This compound is a C2-symmetric ligand, meaning it possesses a rotational axis that relates the two phosphine (B1218219) groups. wikipedia.org C2-symmetric ligands are prevalent in asymmetric catalysis because their symmetry can simplify the evaluation of possible stereochemical pathways and reduce the number of potential catalyst-substrate complexes compared to C1-symmetric ligands. diva-portal.org

While C2 symmetry is common and often effective, C1-symmetric ligands can, in principle, offer a more nuanced electronic distribution and steric environment, potentially leading to more effective enantiocontrol in certain reactions. chinesechemsoc.org Research has explored the synthesis and application of both C2 and C1 symmetric this compound derivatives to understand their impact on catalytic performance. oup.comresearchgate.net The steric properties related to the symmetry of the ligands have been found to have a major impact on reactivity and selectivity in catalytic reactions. diva-portal.org

Electronic and Steric Tuning of this compound through Peripheral Substituents and their Effect on Reaction Outcomes

The electronic and steric properties of the phosphine groups in this compound can be systematically modified by introducing different substituents on the phenyl rings. This tuning is a powerful strategy to optimize catalytic activity and selectivity. ontosight.aiwikipedia.orgdiva-portal.orgchinesechemsoc.orgresearchgate.net

Electron-withdrawing or electron-donating substituents on the phosphorus atoms can influence the electron density at the metal center, thereby affecting its reactivity. researchgate.netmdpi.com Steric bulk of the substituents can influence the approach of the substrate to the metal center, creating a chiral environment that favors one transition state over another. diva-portal.orgscielo.br

Studies on this compound derivatives with modified substituents have shown that even subtle changes can lead to significant differences in enantioselectivity. For example, a this compound derivative containing 4-tolyl groups showed higher enantioselectivity than the parent this compound in a palladium-catalyzed Miyaura–Michael reaction. oup.com Similarly, varying substituents on PNP ligands, which share some similarities with diphosphines like this compound, has demonstrated the significant impact of both electronic and steric effects on catalytic performance, including activity and selectivity. mdpi.com

Optimizing Reactivity and Selectivity through Metal-Ligand Interactions

This compound typically chelates to transition metals like rhodium, ruthenium, palladium, and nickel, forming well-defined complexes that act as the active catalysts. ontosight.aiwikipedia.orguu.nlrsc.org The conformation of the this compound ligand when bound to the metal is crucial for creating the chiral environment necessary for asymmetric induction. wikipedia.org

Detailed studies, including computational methods like DFT, are used to understand the metal-ligand interactions and their influence on the catalytic cycle and transition states. researchgate.netnih.gov Parameters derived from these studies, such as steric and electronic descriptors, can help predict catalytic activity and selectivity. researchgate.netnih.gov The coordination mode of the diphosphine ligand (e.g., equatorial-equatorial or equatorial-apical) can also impact enantioselectivity. researchgate.net

Synergistic Approaches: Combining Empirical Screening with Semi-Rational Design for New this compound Analogs

While a purely rational approach to chiral ligand design is challenging due to the complexity of catalytic processes, a combination of empirical screening and semi-rational design strategies has proven effective in developing new this compound analogs. pnas.orgnih.gov